Isomeranzin

Descripción general

Descripción

Isomeranzin is a coumarin compound . It has been isolated from Poncirus trifoliate Raf and Citrus maxima . It exhibits cholinesterase inhibition and has anti-inflammatory activity . It suppresses inflammation by inhibiting M1 macrophage polarization through the p65, NF-κB, and ERK pathway .

Molecular Structure Analysis

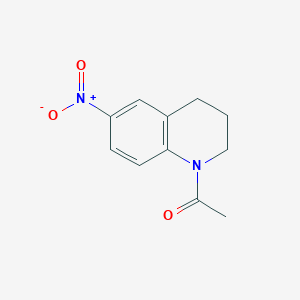

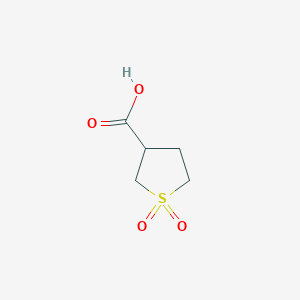

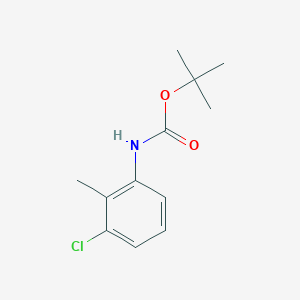

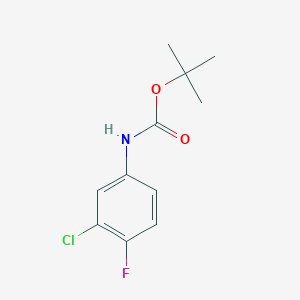

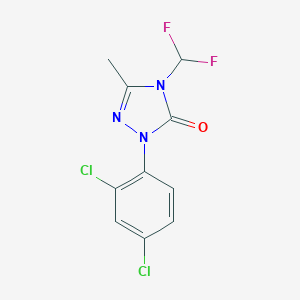

The molecular formula of this compound is C15H16O4 . Its molecular weight is 260.3 g/mol . The SMILES representation of its structure is CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC .

Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Isomeranzin has been identified as having significant anti-inflammatory properties. A study by Xu et al. (2016) found that this compound isolated from Murraya exotica suppresses inflammation by inhibiting M1 macrophage polarization, a critical factor in inflammatory diseases. This effect was linked to the down-regulation of NF-κB and ERK signals in the macrophages. The study also highlighted this compound's potential in vivo, showing it could improve survival rates, reduce tissue damage, and decrease inflammatory cytokines in LPS-induced sepsis models, as well as in DSS and TNBS-induced colitis models (Xu et al., 2016).

Presence in Citrus Juices

This compound has been identified in various citrus juices. Li et al. (2019) conducted a study using a combination of solid phase extraction and HPLC with photodiode array and fluorescence detection to determine the presence of this compound in citrus juices, including sweet orange and pummelo juice. The study emphasizes the relevance of this compound in the nutritional and health aspects of citrus fruits (Li et al., 2019).

Pharmacological Activities

The pharmacological activities of this compound have been a subject of interest. Patel and Patel (2022) conducted a comprehensive review on the biological importance and pharmacological activities of compounds including meranzin and this compound, highlighting their potential against various human health complications. This suggests the broad scope of this compound's application in the development of medications (Patel & Patel, 2022).

Isolation and Identification

This compound has been isolated and identified from various plant sources. A study by Wen-cai (2012) identified this compound among the chemical constituents isolated from the fruits of Citrus grandis 'Tomentosa'. This highlights the diverse natural sources from which this compound can be obtained and studied for its various applications (Wen-cai, 2012).

Metabolic Profile Studies

The metabolic profile of this compound has been studied to understand its bioactivities. Cheng et al. (2021) utilized mass spectrometry-based metabolomics to determine the metabolic characterizations of this compound, among other compounds. This research is crucial in understanding how this compound behaves in biological systems and its potential therapeutic applications (Cheng et al., 2021).

Mecanismo De Acción

Target of Action

Isomeranzin, a coumarin isolated from Poncirus trifoliate Raf , primarily targets M1 macrophages . M1 macrophages are a type of immune cell that plays a crucial role in inflammation and immune responses. This compound also interacts with the NF-κB and ERK pathways , which are involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Mode of Action

This compound exerts its anti-inflammatory effects by inhibiting the polarization of M1 macrophages . Specifically, it down-regulates the NF-κB and ERK signals , leading to a decrease in the production of pro-inflammatory cytokines. The suppression of this compound in NF-κB activation relies on the decreasing of TRAF6 ubiquitination .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB and ERK pathways . These pathways play a crucial role in regulating the immune response, particularly inflammation. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines, thereby suppressing inflammation.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the suppression of inflammation . By inhibiting M1 macrophage polarization and down-regulating the NF-κB and ERK pathways, this compound reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammatory diseases.

Safety and Hazards

When handling Isomeranzin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOYQLRHKFGVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)